molecular formula C11H14O3 B1609454 3-(4-Methoxy-3-methylphenyl)propanoic acid CAS No. 22442-47-3

3-(4-Methoxy-3-methylphenyl)propanoic acid

Cat. No. B1609454
Key on ui cas rn: 22442-47-3
M. Wt: 194.23 g/mol
InChI Key: ZATPJYSLVGVGGY-UHFFFAOYSA-N
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Patent
US07767667B2

Procedure details

Formic acid, 40.3 grams (0.88 mole), was stirred and cooled to below 5° C., to which was added 36.9 grams (0.37 mole) of triethylamine at a rate to maintain the reaction mixture temperature below 20° C. Upon completion of addition, 22.0 grams (0.15 mole) of (4-methoxy-3-methylphenyl)formaldehyde was added to the reaction mixture, followed by 22.2 grams (0.15 mole) of 2,2-dimethyl-1,3-dioxane-4,6-dione. Upon completion of addition, the reaction mixture was warmed to 60° C. where it stirred for about 15 minutes. The source of heat was removed, during a period when an exothermic reaction with evolution of gas took place within the reaction vessel. The heat source was returned once the exothermic reaction subsided, and heating of the reaction mixture was resumed for about two hours at 75° C. to 95° C. After this time the reaction mixture was cooled in an ice and water bath, and 200 mL of water, followed by 100 mL of aqueous 4N hydrochloric acid were added. The mixture was then extracted with two portions of diethyl ether. The combined extracts were washed with two portions of an aqueous dilute sodium chloride solution, with one portion of an aqueous saturated sodium chloride solution, and then dried with sodium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure, yielding a residual solid. The solid was dissolved in an aqueous solution of 1N potassium carbonate and washed with two portions of diethyl ether. The aqueous layer was acidified with concentrated hydrochloric acid, and then it was extracted with two portions of diethyl ether. The combined ether extracts were washed with one portion of an aqueous dilute sodium chloride solution, and then dried with sodium sulfate. The mixture was filtered and concentrated under reduced pressure, yielding 26.3 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
22.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][C:11]=1[CH3:18].[CH3:19][C:20]1(C)[O:25]C(=O)CC(=O)[O:21]1.Cl>C(=O)([O-])[O-].[K+].[K+].O.C(O)=O>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:19][C:20]([OH:25])=[O:21])=[CH:12][C:11]=1[CH3:18] |f:4.5.6|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=O)C
Step Three
Name
Quantity
22.2 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 5° C., to which
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature below 20° C
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The source of heat
CUSTOM
Type
CUSTOM
Details
was removed, during a period when
CUSTOM
Type
CUSTOM
Details
an exothermic reaction with evolution of gas
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
heating of the reaction mixture
WAIT
Type
WAIT
Details
was resumed for about two hours at 75° C. to 95° C
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with two portions of diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with two portions of an aqueous dilute sodium chloride solution, with one portion of an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding a residual solid
WASH
Type
WASH
Details
washed with two portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
it was extracted with two portions of diethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed with one portion of an aqueous dilute sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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